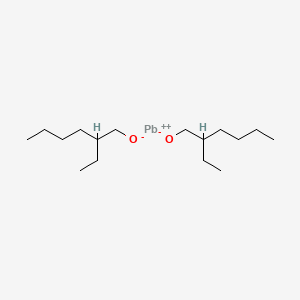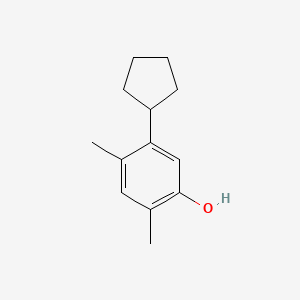
5-Cyclopentyl-2,4-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopentyl-2,4-xylenol is an organic compound that belongs to the class of phenols It is characterized by a cyclopentyl group attached to the benzene ring, which also has two methyl groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2,4-xylenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-xylenol with cyclopentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of the desired product with minimal impurities .
化学反应分析
Types of Reactions
5-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclopentyl-2,4-benzoquinone.
Reduction: Formation of cyclopentyl-2,4-dimethylcyclohexanol.
Substitution: Formation of halogenated derivatives like 5-cyclopentyl-2,4-dibromo-xylenol.
科学研究应用
5-Cyclopentyl-2,4-xylenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Cyclopentyl-2,4-xylenol involves its interaction with biological targets through its phenolic group. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The cyclopentyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: Lacks the cyclopentyl group, resulting in different chemical properties.
5-Cyclopentyl-2,4-dimethylcyclohexanol: A reduced form of 5-Cyclopentyl-2,4-xylenol.
5-Cyclopentyl-2,4-benzoquinone: An oxidized form of this compound.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and phenolic groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
60834-69-7 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
5-cyclopentyl-2,4-dimethylphenol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(14)8-12(9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |
InChI 键 |
UUJXQBDCMBHRJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


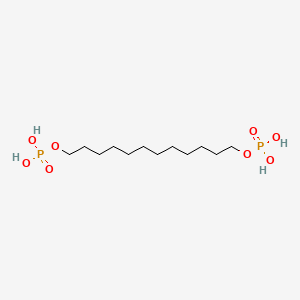
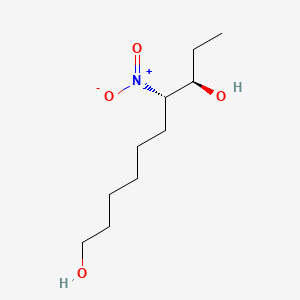
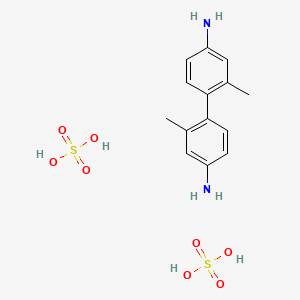

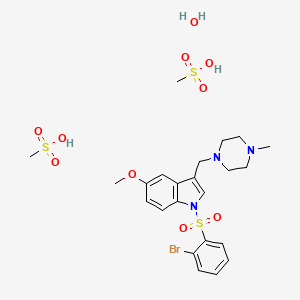
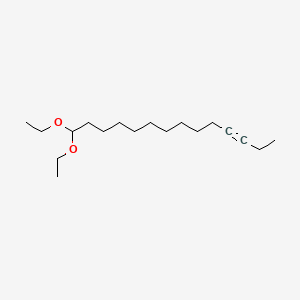
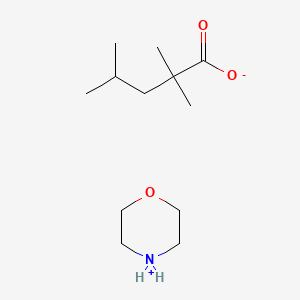
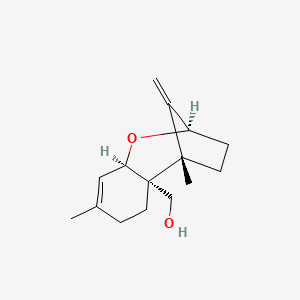
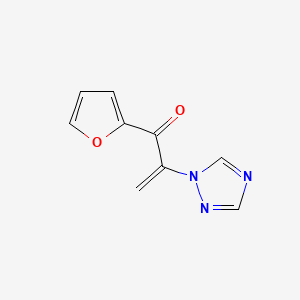
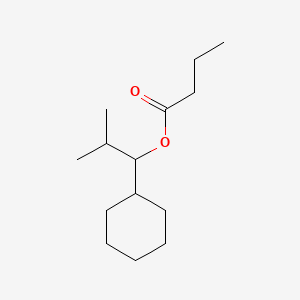
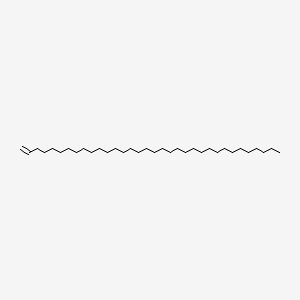
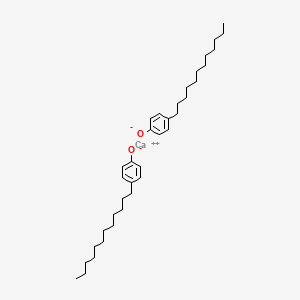
![[4-[4-(Carbamoylamino)phenyl]sulfonylphenyl]urea](/img/structure/B12652919.png)
